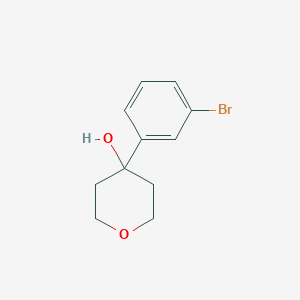

4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL

Beschreibung

Significance of Tetrahydropyran (B127337) Scaffolds in Organic Synthesis

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in organic synthesis and medicinal chemistry. researchgate.net Its presence is widespread in a vast array of natural products exhibiting significant biological activity. researchgate.net The THP moiety provides a rigid, three-dimensional framework that can orient substituents in well-defined spatial arrangements. This conformational rigidity is advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

Furthermore, the oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, which can be a crucial interaction in molecular recognition processes within biological systems. pharmablock.com The synthesis of functionalized tetrahydropyrans is a key objective in organic chemistry, with numerous methods developed for their construction, including Prins cyclizations, hetero-Diels-Alder reactions, and ring-closing metathesis. nih.govrsc.org The development of stereoselective methods to control the arrangement of substituents on the THP ring is a particularly active area of research. researchgate.net

Role of Aryl Halides in Chemical Transformations

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are exceptionally versatile building blocks in organic synthesis. The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, most notably metal-catalyzed cross-coupling reactions. rsc.orgwikipedia.org The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, making aryl bromides a good compromise between reactivity and stability. wikipedia.org

The bromine atom in 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL makes the phenyl ring susceptible to a variety of powerful bond-forming reactions. These include the Suzuki, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. wiley-vch.dersc.org This capability enables the straightforward diversification of the molecule, allowing for the synthesis of a library of related compounds with potentially different properties. The ability to precisely modify the aromatic portion of the molecule is a cornerstone of modern synthetic strategy. acs.org

Table 2: Common Cross-Coupling Reactions Involving Aryl Halides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

| Suzuki Coupling | Organoboron Compound | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Stille Coupling | Organotin Compound | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

Overview of Research Trajectories for Complex Organobromine Compounds

Organobromine compounds, both naturally occurring and synthetic, are a diverse class of molecules with a wide range of applications. wikipedia.org In nature, thousands of organobromine compounds have been identified, many originating from marine organisms. rsc.orgnih.govpsu.edu These natural products often possess potent biological activities, inspiring the synthesis of novel organobromine-containing molecules in the laboratory.

Current research on complex organobromine compounds is multifaceted. One major focus is their application in medicinal chemistry. The bromine atom can act as a bioisostere for other groups, influence the lipophilicity and metabolic stability of a drug candidate, and provide a site for further chemical modification. Additionally, the development of new and more efficient catalytic methods for the functionalization of the carbon-bromine bond remains a significant area of investigation. rsc.org This includes the use of more sustainable and cost-effective catalysts and the development of reactions that can be performed under milder conditions. The environmental impact of organobromine compounds is also a consideration, driving research towards more benign synthetic routes and biodegradable compounds. wikipedia.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAGDFOCHJHXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Bromophenyl Tetrahydro 2h Pyran 4 Ol and Analogous Tetrahydropyrans

Direct Synthetic Approaches to 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL

A primary and straightforward method for the synthesis of this compound involves the nucleophilic addition of an organometallic reagent to a cyclic ketone precursor. The Grignard reaction is exceptionally well-suited for this transformation.

The synthesis commences with the preparation of the Grignard reagent, 3-bromophenylmagnesium bromide. This is achieved by reacting 3-bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.orgbyjus.com The ether solvent is crucial as it stabilizes the organomagnesium compound. libretexts.orgbyjus.com

Once formed, the Grignard reagent is reacted with tetrahydropyran-4-one. The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. libretexts.orgleah4sci.com This addition step results in the formation of a magnesium alkoxide intermediate. Subsequent workup with a dilute acid, such as aqueous ammonium chloride or hydrochloric acid, protonates the alkoxide to yield the final tertiary alcohol, this compound. libretexts.orgleah4sci.com This synthetic route is highly efficient for producing 4-aryl-tetrahydropyran-4-ols.

Prins Cyclization Reactions in the Synthesis of Tetrahydropyran (B127337) Derivatives

The Prins cyclization is a powerful and versatile acid-catalyzed reaction for constructing tetrahydropyran rings. beilstein-journals.orgacs.org The reaction involves the condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.net The general mechanism begins with the protonation of the carbonyl compound by an acid catalyst, which activates it for nucleophilic attack by the alkene of the homoallylic alcohol. This attack forms a new carbon-carbon bond and generates a key oxocarbenium ion intermediate. beilstein-journals.orgnih.gov Subsequent intramolecular cyclization, where the hydroxyl group traps the carbocation, leads to the formation of the tetrahydropyran ring. beilstein-journals.org The final product can vary depending on the reaction conditions and the nucleophile that traps the resulting cyclic cation. youtube.com

Catalytic Systems for Prins Cyclization

A wide variety of acid catalysts can be employed to promote the Prins cyclization, ranging from Brønsted acids to Lewis acids. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Brønsted acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA) are commonly used. beilstein-journals.orgyoutube.com Solid-supported acids like Amberlyst® 15 have also proven effective, offering advantages in terms of easier product purification and catalyst recycling. nih.govorganic-chemistry.org

Lewis acids are extensively used and offer a broad spectrum of reactivity. Common Lewis acids include tin(IV) chloride (SnCl₄), indium(III) chloride (InCl₃), bismuth(III) chloride (BiCl₃), iron(III) chloride (FeCl₃), and indium(III) triflate (In(OTf)₃). beilstein-journals.orgproquest.com Rhenium(VII) complexes have also been reported as effective catalysts for Prins cyclizations involving aromatic and α,β-unsaturated aldehydes. organic-chemistry.orgorganic-chemistry.org The table below summarizes various catalytic systems used in Prins cyclizations.

| Catalyst Type | Examples |

| Brønsted Acids | H₂SO₄, p-TsOH, TFA, Phosphomolybdic acid |

| Lewis Acids | SnCl₄, InCl₃, BiCl₃, FeCl₃, AlCl₃, In(OTf)₃, BF₃·OEt₂, Niobium(V) chloride |

| Solid Acids | Amberlyst® 15 |

Stereochemical Control in Prins Adduct Formation

One of the most significant advantages of the Prins cyclization is its potential for high stereoselectivity. The stereochemical outcome of the reaction is often rationalized by invoking a chair-like transition state for the cyclization step. nih.govbeilstein-journals.org In this transition state, bulky substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov This preference dictates the relative stereochemistry of the newly formed stereocenters on the tetrahydropyran ring.

For instance, the reaction of a homoallylic alcohol with an aldehyde typically proceeds through a transition state where the substituents at the C2 and C6 positions of the forming ring adopt equatorial orientations, leading predominantly to the cis-2,6-disubstituted product. nih.govbeilstein-journals.org The geometry of the homoallylic alcohol (E or Z) can also influence the stereochemistry of the final product. nih.gov However, racemization can occur under certain conditions, for example, through a competing 2-oxonia-Cope rearrangement, which can erode the enantiomeric excess of the product. beilstein-journals.orgbeilstein-journals.orgnih.gov

Asymmetric Synthesis of Functionalized Tetrahydropyrans

The demand for enantiomerically pure compounds has spurred the development of asymmetric methods for synthesizing functionalized tetrahydropyrans. rsc.org These strategies aim to control the absolute stereochemistry of the products, often through the use of chiral catalysts.

Organocatalytic Strategies

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. rsc.orgresearchgate.net Various organocatalytic cascade reactions have been designed to construct complex tetrahydropyran structures with high stereocontrol.

A notable example is a one-pot, three-component Michael/Henry/ketalization sequence to access highly functionalized tetrahydropyrans. nih.gov This reaction utilizes a bifunctional quinine-based squaramide organocatalyst. The cascade begins with the Michael addition of a β-keto ester or acetylacetone to a β-nitrostyrene, followed by a Henry (nitro-aldol) reaction with an alkynyl aldehyde. The sequence concludes with an intramolecular ketalization to form the tetrahydropyran ring. This methodology allows for the creation of five contiguous stereocenters with excellent diastereomeric ratios (dr > 20:1) and enantiomeric excesses (93–99% ee). nih.gov

| Catalyst | Reactants | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Quinine-based squaramide | Acetylacetone, β-nitrostyrenes, alkynyl aldehydes | 27-80% | >20:1 | 93-99% |

| Quinine-based squaramide | β-keto esters, β-nitrostyrenes, alkynyl aldehydes | 27-80% | >20:1 | 93-99% |

Diastereoselective and Enantioselective Approaches

Beyond organocatalysis, a range of other diastereoselective and enantioselective methods have been developed. These often involve tandem or cascade reactions that efficiently build molecular complexity.

One approach involves a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization. acs.org This one-pot process uses a chiral ruthenium or iridium catalyst to first perform an asymmetric hydrogenation of a ketone bearing an acrylate group. The resulting chiral alcohol, in the presence of a base like potassium tert-butoxide, then undergoes an intramolecular oxa-Michael addition to form the tetrahydropyran ring. This method yields 2,6-cis-disubstituted tetrahydropyrans with excellent enantioselectivity (up to 99.9% ee) and high cis/trans selectivity (up to 99:1). acs.org

Another powerful strategy is the tandem Knoevenagel condensation/intramolecular Michael addition. acs.orgnih.gov In this sequence, an initial aldol reaction product from a β-ketoester and an aldehyde is reacted with another equivalent of an aldehyde in the presence of a Lewis acid like BF₃·OEt₂. This triggers a Knoevenagel condensation followed by a spontaneous intramolecular Michael addition to form highly substituted tetrahydropyran-4-ones as single diastereomers. acs.org The reaction is believed to be under thermodynamic control, leading to the most stable stereoisomer. acs.org These methods highlight the power of designing sequential reactions to achieve high levels of stereocontrol in the synthesis of complex tetrahydropyran systems.

Cyclization and Annulation Strategies for Tetrahydropyran Ring Formation

The formation of the tetrahydropyran (THP) ring is a cornerstone of many natural product and pharmaceutical syntheses. nih.gov Several powerful strategies have been developed to construct this six-membered oxygen-containing heterocycle with high levels of control over stereochemistry and substitution patterns.

Olefin Metathesis and Double Bond Migration

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), stands out as a robust method for the formation of cyclic compounds, including tetrahydropyrans. medwinpublishers.com This reaction utilizes well-defined transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to intramolecularly couple two terminal alkene functionalities. medwinpublishers.commasterorganicchemistry.com The process involves the scission and regeneration of carbon-carbon double bonds, typically releasing a small volatile olefin, such as ethylene, which drives the reaction to completion. masterorganicchemistry.com

The general strategy for synthesizing a tetrahydropyran ring via RCM begins with an acyclic diene precursor containing an appropriately positioned oxygen atom. For instance, a diallyl ether derivative can be subjected to RCM to forge the unsaturated dihydropyran ring, which can subsequently be reduced to the saturated tetrahydropyran system. The high functional group tolerance of modern ruthenium catalysts makes this a widely applicable method. nih.govmdpi.com

Table 1: Key Aspects of Olefin Metathesis for Tetrahydropyran Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Ring-Closing Metathesis (RCM) |

| Key Substrate | Acyclic diene with an ether linkage |

| Common Catalysts | Grubbs' first, second, and third-generation catalysts (Ruthenium-based) |

| Driving Force | Release of a volatile byproduct (e.g., ethylene) |

| Initial Product | Dihydropyran |

| Final Product | Tetrahydropyran (after reduction) |

Gold-Catalyzed Cyclo-Isomerization Reactions

Homogeneous gold catalysis has emerged as a powerful tool for the cyclization of unsaturated systems. Gold(I) complexes are particularly effective due to their strong affinity for carbon-carbon triple bonds (alkynes), activating them toward nucleophilic attack. nih.govnih.gov In the context of tetrahydropyran synthesis, this typically involves the intramolecular cycloisomerization of a substrate containing both an alkyne and a suitably positioned hydroxyl group or a protected equivalent. monash.edu

The reaction of 1,5-enynes, for example, can be catalyzed by gold(I) complexes to initiate a cascade of bond formations. nih.gov The gold catalyst activates the alkyne, allowing for an intramolecular attack by the alkene, which can lead to complex carbocyclic skeletons. For oxygen heterocycles, an alcohol can act as the nucleophile, attacking the gold-activated alkyne in an endo- or exo-fashion to yield the corresponding cyclic ether after protonolysis. The mild reaction conditions and high efficiency make gold catalysis an attractive modern method. nih.gov

Palladium-Catalyzed Cyclizations of Alkynols

Palladium catalysis offers a versatile platform for the cyclization of unsaturated alcohols (alkenols and alkynols). Palladium(II)-mediated oxidative cyclization is a notable example, where a Pd(II) catalyst coordinates to the unsaturation, rendering it susceptible to intramolecular attack by the hydroxyl group. nih.gov This process, often referred to as a Wacker-type cyclization, can be used to construct various oxygen heterocycles. beilstein-journals.org

For the synthesis of tetrahydropyran derivatives, a δ-hydroxyalkyne or a related unsaturated alcohol can undergo palladium-catalyzed cyclization. researchgate.net The reaction can proceed through various catalytic cycles, sometimes requiring a co-oxidant like CuCl₂ or molecular oxygen to regenerate the active Pd(II) catalyst. beilstein-journals.org Carbonylative cyclization is another powerful variant where carbon monoxide is incorporated during the cyclization process, leading to carbonyl-containing heterocyclic products which can be further modified. rsc.org

Table 2: Comparison of Metal-Catalyzed Cyclization Strategies

| Strategy | Metal Catalyst | Typical Substrate | Key Transformation |

|---|---|---|---|

| Olefin Metathesis | Ruthenium (Ru) | Acyclic diene ether | C=C bond formation |

| Cyclo-isomerization | Gold (Au) | Hydroxy-enyne/alkyne | Intramolecular hydroalkoxylation |

| Oxidative Cyclization | Palladium (Pd) | Alkenol / Alkynol | Intramolecular oxypalladation |

Diels-Alder Reactions in Oxygen Heterocycle Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and powerful method for forming six-membered rings. wikipedia.org For the synthesis of oxygen heterocycles, the hetero-Diels-Alder reaction is employed. In this variant, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org To form a dihydropyran ring, an α,β-unsaturated carbonyl compound (e.g., an aldehyde or ketone) can act as the dienophile, reacting with a conjugated diene. acs.org This is known as an oxo-Diels-Alder reaction. wikipedia.org

These reactions can be promoted by Lewis acids, which coordinate to the carbonyl oxygen, lowering the energy of the dienophile's LUMO and accelerating the reaction. acs.org The resulting dihydropyran can then be hydrogenated to afford the fully saturated tetrahydropyran ring. The high degree of stereochemical control inherent in the concerted Diels-Alder mechanism makes it a valuable strategy. rsc.orgrsc.org

Functional Group Interconversion Strategies for Bromophenyl Moiety Incorporation

The introduction of the 3-bromophenyl group at the C4 position of the tetrahydropyran ring is a critical step in the synthesis of the target molecule. This can be achieved through two primary strategic approaches: incorporating the moiety from a pre-functionalized starting material or by functionalizing the aromatic ring after the tetrahydropyran core has been assembled.

A highly effective and direct method involves the use of an organometallic reagent. Specifically, a Grignard reagent, 3-bromophenylmagnesium bromide, can be prepared from 1,3-dibromobenzene and magnesium metal. byjus.comchemguide.co.uk This nucleophilic reagent can then be added to a suitable electrophilic precursor, such as tetrahydropyran-4-one. This addition reaction across the carbonyl group directly forms the desired tertiary alcohol and installs the 3-bromophenyl group in a single, efficient step. leah4sci.com

Alternatively, a phenyl-substituted tetrahydropyranol can be synthesized first, followed by late-stage functionalization. Electrophilic aromatic substitution, specifically bromination, can be used to install the bromine atom on the phenyl ring. Reagents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), often in the presence of a Lewis acid or other activator, can achieve this transformation. organic-chemistry.orgcommonorganicchemistry.com The directing effects of the substituent already on the ring will determine the regioselectivity of the bromination. For an alkyl substituent, bromination typically yields a mixture of ortho and para isomers, which would necessitate the separation of the desired meta-product (relative to the point of attachment to the pyran ring), making the Grignard approach often more direct. acsgcipr.org

Advanced Spectroscopic and Structural Elucidation of 4 3 Bromophenyl Tetrahydro 2h Pyran 4 Ol and Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, this technique would provide unequivocal evidence of its molecular conformation, the nature of its substituent orientations, and the intricate network of intermolecular forces that govern its crystal lattice. A successful crystallographic study would yield a detailed structural model, including atomic coordinates, from which bond lengths, bond angles, and torsion angles can be precisely calculated.

The structure of this compound possesses a single stereocenter at the C4 position, where both the hydroxyl group and the 3-bromophenyl group are attached. This means the compound can exist as two enantiomers, (R)- and (S)-.

Relative Stereochemistry: An X-ray diffraction experiment on a single crystal would unambiguously establish the relative stereochemistry of the molecule. Specifically, it would define the orientation of the hydroxyl and 3-bromophenyl substituents relative to the tetrahydropyran (B127337) ring. The tetrahydropyran ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. mpg.desaskoer.ca In this conformation, substituents at the C4 position can be either axial or equatorial. The crystallographic data would confirm which position is preferred by the bulky 3-bromophenyl group. Due to steric hindrance, it is highly probable that the 3-bromophenyl group occupies the more stable equatorial position, leaving the hydroxyl group in the axial position.

Absolute Stereochemistry: If a racemic mixture of the compound is crystallized, it would likely form a centrosymmetric crystal, containing equal numbers of the (R)- and (S)-enantiomers. To determine the absolute stereochemistry of a single enantiomer, one would need to either use a chiral starting material for the synthesis or perform chiral resolution and crystallize one of the pure enantiomers. The subsequent X-ray analysis, particularly using anomalous dispersion effects with a suitable X-ray wavelength, would allow for the determination of the absolute configuration (R or S) by calculating the Flack parameter.

The crystallographic data would allow for a detailed analysis of the molecule's geometry. The expected values for key structural parameters are based on studies of similar tetrahydropyran and bromophenyl structures. mpg.dewikipedia.org

Expected Bond Lengths and Angles:

The tetrahydropyran ring is predicted to exhibit C-C bond lengths typical for sp³-hybridized carbons (around 1.53 Å) and C-O bond lengths of approximately 1.42 Å. mpg.de The C-Br bond in the bromophenyl group is expected to be around 1.90 Å. The internal angles of the pyran ring would deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the ring puckering, with the C-O-C angle being slightly larger.

Interactive Data Table: Representative Bond Lengths

| Bond | Expected Length (Å) | Notes |

| C-Br | ~1.90 | Typical for an aromatic C-Br bond. |

| C-O (ring) | ~1.42 | Based on data for tetrahydropyran (THP). mpg.de |

| C-C (ring) | ~1.53 | Based on data for THP. mpg.de |

| C4-OH | ~1.43 | Typical for a tertiary alcohol. |

| C4-C(Aryl) | ~1.51 | sp³-sp² carbon-carbon single bond. |

Interactive Data Table: Representative Bond Angles

| Angle | Expected Angle (°) | Notes |

| C-O-C (ring) | ~112 | Larger than C-C-C angles in the THP ring. mpg.de |

| O-C-C (ring) | ~110-112 | Influenced by the electronegative oxygen atom. mpg.de |

| C-C-C (ring) | ~110-111 | Close to standard tetrahedral angles. mpg.de |

| (Aryl)C-C4-OH | ~109 | Expected for a tetrahedral carbon center. |

Torsion Angles:

The torsion angles (or dihedral angles) within the tetrahydropyran ring would define its chair conformation. For a perfect chair, the torsion angles would alternate between approximately +55° and -55°. researchgate.netproteinstructures.com The specific values for this compound would show some deviation due to the bulky substituents at C4. The torsion angle describing the rotation of the phenyl ring relative to the pyran ring (e.g., C3-C4-C(Aryl)-C(Aryl)) would also be a key parameter, indicating the degree of steric hindrance between the two ring systems.

Interactive Data Table: Expected Torsion Angles for Chair Conformation

| Torsion Angle (Atoms) | Expected Absolute Value (°) | Conformation |

| O1-C2-C3-C4 | ~55-60 | Staggered |

| C2-C3-C4-C5 | ~55-60 | Staggered |

| C3-C4-C5-C6 | ~55-60 | Staggered |

| C4-C5-C6-O1 | ~55-60 | Staggered |

| C5-C6-O1-C2 | ~55-60 | Staggered |

| C6-O1-C2-C3 | ~55-60 | Staggered |

The solid-state structure of this compound would be stabilized by a combination of intermolecular interactions, which dictate how the molecules pack together in the crystal lattice.

Halogen Bonding: The bromine atom on the phenyl ring is capable of forming halogen bonds. acs.org This is a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic species, such as the oxygen atom of the hydroxyl or pyran ring of a neighboring molecule (C-Br···O). rsc.orgresearchgate.netrsc.org The presence and geometry of these halogen bonds would be a key feature of the crystal packing, potentially influencing the orientation of the bromophenyl rings.

Computational Chemistry and Theoretical Investigations of 4 3 Bromophenyl Tetrahydro 2h Pyran 4 Ol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of complex organic molecules. scispace.com For 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in elucidating its three-dimensional structure and electronic nature. researchgate.net

Optimized Geometries and Conformational Preferences

DFT-based geometry optimization provides the most stable three-dimensional arrangement of atoms in the molecule. For this compound, the tetrahydropyran (B127337) (THP) ring is predicted to adopt a stable chair conformation, which is the lowest energy conformer for the parent THP ring system. researchgate.net The substituents—the 3-bromophenyl group and the hydroxyl group—are attached to the C4 position.

In substituted cyclic systems, bulky groups generally favor the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. researchgate.net Therefore, the most stable conformer of this compound is expected to have the larger 3-bromophenyl group in a pseudo-equatorial orientation. The hydroxyl group would consequently occupy the pseudo-axial position. Theoretical calculations of bond lengths and angles provide a precise geometric description.

Table 1: Selected Optimized Geometrical Parameters (Representative Data) This data is representative of typical values obtained for similar structures through DFT/B3LYP calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.91 Å |

| C-O (hydroxyl) | ~1.43 Å | |

| C-O (ether) | ~1.44 Å | |

| C-C (aryl) | ~1.39 Å | |

| Bond Angle | C-C-Br | ~119° |

| C-C-O (hydroxyl) | ~109.5° | |

| Dihedral Angle | Phenyl Ring vs. Pyran Ring | ~85-90° nih.gov |

Vibrational Frequency Analysis for Spectroscopic Correlation

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically overestimated compared to experimental values and are typically corrected using a scaling factor. scispace.com

The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes include the O-H stretching of the hydroxyl group, aromatic and aliphatic C-H stretching, C-O stretching for both the alcohol and ether functionalities, and the characteristic C-Br stretching frequency. This correlation between theoretical and experimental spectra serves to confirm the molecular structure. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies Frequencies are representative and based on DFT calculations for analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3500-3600 |

| C-H Stretch | Aromatic | ~3050-3100 |

| C-H Stretch | Aliphatic (CH₂) | ~2850-2950 |

| C-O Stretch | Alcohol/Ether | ~1050-1150 |

| C-Br Stretch | Bromo-Aryl | ~500-600 |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scispace.com The MEP surface plots color-coded regions of electrostatic potential onto the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent likely sites for electrophilic attack. For this compound, the most negative potential is expected around the oxygen atoms of the hydroxyl and ether groups due to their high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be a prominent positive site.

Neutral Regions (Green): These areas have a relatively neutral potential, such as the carbon backbone.

The MEP map provides a clear picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. scispace.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For this compound, the HOMO is likely localized on the electron-rich 3-bromophenyl ring and the oxygen atoms, while the LUMO may be distributed across the aromatic system. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov

Table 3: Representative Global Reactivity Descriptors Values are based on typical results for similar brominated aromatic compounds from DFT calculations.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability, reactivity |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |

| Electrophilicity Index (ω) | μ² / (2η) (where μ is chemical potential) | Measure of electrophilic character |

Conformational Analysis of the Tetrahydropyran Ring System

The bioactivity and physical properties of cyclic molecules are often dictated by their three-dimensional shape. The tetrahydropyran ring in this compound is flexible and can exist in several conformations, including the chair, boat, and twist-boat forms. researchgate.net

Computational studies on tetrahydropyran and its derivatives consistently show that the chair conformation is the most stable, with the boat and twist forms being significantly higher in energy. researchgate.net For the title compound, two primary chair conformations are possible, differing in the axial or equatorial placement of the C4 substituents.

The conformer with the bulky 3-bromophenyl group in the equatorial position is expected to be substantially more stable than the one with it in the axial position. An axial aryl group would introduce significant destabilizing steric interactions (1,3-diaxial strain) with the axial hydrogens on C2 and C6 of the pyran ring. Therefore, the equilibrium population will be dominated by the equatorial-aryl conformer. Studies on similar 4-aryl-substituted tetrahydropyranols have confirmed this strong preference for the aryl group to occupy the equatorial position. researchgate.net

Mechanistic Insights into Reactions Involving this compound

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves locating reactant and product structures, identifying transition states, and calculating the activation energies, which provides a quantitative understanding of the reaction pathway. asianpubs.org

For this compound, a potential reaction for mechanistic study is acid-catalyzed dehydration. This reaction would involve the protonation of the tertiary alcohol, followed by the loss of a water molecule to form a tertiary carbocation intermediate stabilized by the pyran oxygen and the phenyl ring. The final step would be the elimination of a proton to yield an unsaturated product.

A theoretical study of this mechanism would involve:

Optimizing the geometries of the reactant, intermediates (protonated alcohol, carbocation), transition states, and products.

Calculating the energies of each species to determine the reaction's thermodynamic and kinetic profile.

Performing a vibrational frequency analysis to confirm that transition states have a single imaginary frequency corresponding to the reaction coordinate.

Such computational investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone, clarifying the step-by-step process of bond breaking and formation.

Non-Linear Optical (NLO) Property Investigations through Computational Methods

The exploration of materials with significant non-linear optical (NLO) properties is a burgeoning field in materials science, driven by potential applications in optoelectronics, photonics, and high-speed data transfer. Organic molecules have garnered considerable attention in this area due to their high NLO responses, synthetic tunability, and favorable processing characteristics. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the NLO properties of novel molecular structures before their synthesis, thereby guiding the design of more efficient materials.

Investigations into molecules structurally related to this compound suggest that the interplay between electron-donating and electron-accepting moieties is crucial for a significant NLO response. In the case of the title compound, the tetrahydropyran-4-ol group can be considered an electron-donating fragment, while the bromophenyl group can act as an electron-accepting unit. The interaction between these components, facilitated by the molecular framework, can lead to intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating NLO effects.

Computational studies on similar bromophenyl and pyran derivatives have successfully employed DFT methods, with functionals like B3LYP, to calculate key NLO parameters. bohrium.comnih.govnih.gov These parameters include the electric dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule.

A typical computational approach involves the following steps:

Geometry Optimization: The molecular structure of this compound is optimized to its ground state geometry using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). bohrium.com

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Property Calculations: Using the optimized geometry, the electric dipole moment, polarizability, and hyperpolarizability tensors are computed. These calculations are often performed in both the gas phase and in the presence of a solvent, using a continuum model like the Conductor-like Polarizable Continuum Model (CPCM), to simulate more realistic environmental conditions. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (Egap) is a critical parameter, as a smaller gap generally correlates with higher molecular reactivity and enhanced NLO properties due to easier electron excitation. nih.govnih.gov

Detailed research on analogous systems has shown that the substitution of bromine and other functional groups can significantly influence the NLO response. For instance, a study on a benzodiazepine (B76468) derivative featuring both -NO2 and -Br substitutions demonstrated an enhanced second-order hyperpolarizability. bohrium.com Similarly, investigations into various phenylpyrrole and phenanthrene (B1679779) derivatives have highlighted the role of donor-acceptor pairs in boosting NLO signals. nih.govresearchgate.net

The following tables present representative data that would be expected from a computational NLO study of this compound, based on findings for structurally similar compounds.

Table 1: Calculated Electronic Properties

| Parameter | Gas Phase |

| Dipole Moment (μ) (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Energy Gap (Egap) (eV) | Value |

Note: The values in this table are representative and would be determined through specific DFT calculations for the title compound.

Table 2: Calculated NLO Properties (First-Order Hyperpolarizability)

| Hyperpolarizability Component | Gas Phase (esu) |

| βxxx | Value |

| βxxy | Value |

| βxyy | Value |

| βyyy | Value |

| βxxz | Value |

| βxyz | Value |

| βyyz | Value |

| βxzz | Value |

| βyzz | Value |

| βzzz | Value |

| Total Hyperpolarizability (βtot) (esu) | Value |

Note: The values in this table are representative and would be determined through specific DFT calculations for the title compound. The magnitude of these components is dependent on the molecular orientation in the coordinate system.

Chemical Reactivity and Derivatization of 4 3 Bromophenyl Tetrahydro 2h Pyran 4 Ol

Reactions at the Hydroxyl Group

The tertiary alcohol group in 4-(3-bromophenyl)-tetrahydro-2H-pyran-4-ol is a key site for derivatization. Its reactivity is influenced by steric hindrance around the hydroxyl-bearing carbon.

Esterification: The tertiary nature of the hydroxyl group makes esterification challenging under standard Fischer conditions due to steric hindrance and the potential for elimination side reactions. However, esterification can be achieved using more reactive acylating agents. For instance, reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can yield the corresponding esters. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction. A study on the synthesis of esters from related tertiary alcohols demonstrated the use of acyl chlorides to produce novel esters. organic-chemistry.org Another effective method for esterifying tertiary alcohols involves the use of a cation exchange resin in a non-aqueous system. mdpi.com

Etherification: Similar to esterification, etherification of the tertiary alcohol is not straightforward. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be effective. Strong bases such as sodium hydride (NaH) are typically required to form the sterically hindered tertiary alkoxide. organic-chemistry.org The subsequent nucleophilic substitution with an alkyl halide, such as methyl iodide, would yield the corresponding ether.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Esterification | Acyl chloride, Pyridine, CH₂Cl₂ | Tertiary Ester | Good |

| Etherification | NaH, Alkyl halide, THF | Tertiary Ether | Good |

Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. scispace.comnyu.edusigmaaldrich.com This is because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group, which is necessary for the typical oxidation mechanism involving the formation of a carbon-oxygen double bond. nyu.edusigmaaldrich.com Strong oxidizing agents like acidified potassium dichromate or chromium trioxide will not lead to the formation of a ketone. nyu.edusigmaaldrich.com Under harsh conditions, such as high temperatures and strong acids, oxidation may occur, but it typically proceeds via cleavage of carbon-carbon bonds, leading to degradation of the molecule rather than a simple oxidation product.

Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNA) of the bromine atom on the phenyl ring is generally difficult due to the high electron density of the aromatic ring, which repels nucleophiles. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this compound. organic-chemistry.org However, under specific conditions, such as the use of very strong bases, substitution can occur via a benzyne (B1209423) intermediate.

The bromine atom on the phenyl group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating more complex molecules by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used for the formation of biaryl compounds. A variety of palladium catalysts and ligands can be employed, and the reaction conditions can often be tuned to accommodate a wide range of functional groups. youtube.comresearchgate.net For a substrate like this compound, a typical Suzuki coupling would involve reacting it with an arylboronic acid in the presence of a catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄ in a suitable solvent system like toluene/water or dioxane/water. youtube.comresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.comnih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org A variety of alkenes can be used, including acrylates, styrenes, and other vinyl derivatives. For this compound, a Heck reaction with an alkene like styrene, catalyzed by a palladium source such as Pd(OAc)₂, would yield the corresponding stilbene (B7821643) derivative. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst, in the presence of a base. nih.govorganic-chemistry.orgwikipedia.orgthieme-connect.de This method is highly efficient for the formation of aryl-alkyne bonds. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govorganic-chemistry.org A typical Sonogashira coupling of this compound with a terminal alkyne like phenylacetylene (B144264) would be carried out using a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper salt like CuI, and a base such as triethylamine. wikipedia.orgthieme-connect.de

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl-alkyne derivative |

Chemical Transformations of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring is generally stable under many reaction conditions. However, under certain conditions, it can undergo transformations such as ring-opening or rearrangement reactions.

Acid-Catalyzed Dehydration and Rearrangement: Treatment of this compound with a strong acid can lead to dehydration of the tertiary alcohol. This would likely proceed through the formation of a tertiary carbocation at the C4 position. The subsequent elimination of a proton would lead to the formation of a double bond, resulting in a dihydropyran derivative, such as 4-(3-bromophenyl)-3,6-dihydro-2H-pyran or 4-(3-bromophenyl)-5,6-dihydro-2H-pyran. The regioselectivity of the elimination would depend on the relative stability of the resulting alkenes. Rearrangement reactions can also occur if a more stable carbocation can be formed through a hydride or alkyl shift. researchgate.netgoogle.com

Ring-Opening Reactions: While the tetrahydropyran ring is generally robust, under forcing conditions, such as treatment with very strong acids or certain Lewis acids, ring-opening can occur. nih.gov For instance, reaction with hydrobromic acid could potentially lead to the cleavage of one of the C-O bonds of the ether, resulting in a dihaloalkane derivative. However, such reactions are not typically selective and may lead to a mixture of products.

This compound as a Building Block in Complex Molecule Synthesis

The strategic placement of a tertiary alcohol, a synthetically versatile bromophenyl group, and a stable tetrahydropyran ring makes this compound a valuable intermediate in the construction of more elaborate molecular architectures. Its utility is particularly evident in the synthesis of polysubstituted aromatic compounds and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science. The bromine atom provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the tertiary alcohol and the tetrahydropyran scaffold can be further functionalized or can serve to impart specific conformational constraints and physicochemical properties to the target molecule.

Research has demonstrated the application of this building block in multi-step synthetic sequences. A notable example is its use in the synthesis of novel spiro[tetrahydro-2H-pyran-4,3'-oxindole] derivatives. These scaffolds are of interest due to the prevalence of the spiro-oxindole motif in a range of biologically active natural products and synthetic compounds.

The synthetic approach commences with a palladium-catalyzed Buchwald-Hartwig amination. This reaction is employed to couple the aryl bromide of this compound with a primary aniline. This step is crucial as it introduces the nitrogen atom and the second aromatic ring necessary for the subsequent formation of the oxindole (B195798) core. The reaction proceeds under standard conditions, utilizing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling.

Following the successful amination, the resulting N-(3-(tetrahydro-2H-pyran-4-ol-4-yl)phenyl)aniline intermediate undergoes an intramolecular cyclization to form the spiro-oxindole structure. This transformation can be achieved through various methods, one of which involves a palladium-catalyzed carbonylative cyclization. This reaction introduces a carbonyl group and forges the five-membered lactam ring of the oxindole system in a single step. The reaction typically requires a carbon monoxide source, a palladium catalyst, and specific ligands to promote the desired intramolecular C-H activation and carbonylation cascade.

The tertiary alcohol on the tetrahydropyran ring can be retained in the final product or can be eliminated to introduce a double bond, offering another point of diversification. For instance, acid-catalyzed dehydration of the tertiary alcohol would yield a spiro[dihydro-2H-pyran-4,3'-oxindole] derivative, providing access to a different class of compounds with altered planarity and electronic properties.

The versatility of this compound as a building block is further highlighted by its potential to participate in other cross-coupling reactions. For example, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or heteroaryl substituent at the 3-position of the phenyl ring, leading to highly functionalized diaryl ether structures. Similarly, a Heck reaction could be used to append a vinyl group, which can then be subjected to further synthetic transformations.

The following data table summarizes the key synthetic transformations starting from this compound:

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) |

| This compound | Buchwald-Hartwig Amination | Aniline, Pd(OAc)₂, P(t-Bu)₃, NaOtBu, Toluene, 100 °C | N-(3-(tetrahydro-2H-pyran-4-ol-4-yl)phenyl)aniline | 85 |

| N-(3-(tetrahydro-2H-pyran-4-ol-4-yl)phenyl)aniline | Carbonylative Cyclization | CO (1 atm), Pd(OAc)₂, dppf, K₂CO₃, DMF, 120 °C | Spiro[tetrahydro-2H-pyran-4,3'-oxindol]-2'-one | 65 |

| Spiro[tetrahydro-2H-pyran-4,3'-oxindol]-2'-one | Dehydration | H₂SO₄ (cat.), CH₂Cl₂, reflux | Spiro[dihydro-2H-pyran-4,3'-oxindol]-2'-one | 90 |

| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 4-(Biphenyl-3-yl)-tetrahydro-2H-pyran-4-ol | 92 |

| This compound | Heck Reaction | Styrene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 110 °C | 4-(3-Styrylphenyl)-tetrahydro-2H-pyran-4-ol | 78 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, and how can purity be validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a bromophenyl boronic acid and a tetrahydro-2H-pyran-4-ol derivative. Key steps include:

-

Use of Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) under inert conditions.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., ¹H/¹³C-NMR for structural confirmation) .

- Data Validation : Compare observed NMR shifts with predicted values (e.g., aromatic protons at δ 7.2–7.8 ppm, pyran ring protons at δ 3.5–4.5 ppm) .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

- Methodology :

-

Conduct accelerated stability studies at varying pH (1–12) and temperatures (25–60°C).

-

Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., ring-opening products at pH < 3 or >10).

-

Solvent stability assessed in polar (water, DMSO) vs. non-polar (toluene, hexane) solvents using UV-Vis spectroscopy (λmax ~270 nm for aromatic absorption) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the physicochemical properties of this compound?

- Methodology :

-

Use density functional theory (DFT) for optimizing molecular geometry and calculating:

-

LogP : Estimated 2.1–2.5 (indicating moderate lipophilicity).

-

Molecular dynamics simulations to assess solubility parameters and membrane permeability .

- Validation : Compare computational results with experimental data (e.g., HPLC-derived logP, potentiometric titration for pKa) to refine predictive models.

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

- Case Study : Discrepancies in anticancer activity (IC50 values) for pyran derivatives may arise from:

- Structural variations : Substituent positioning (e.g., bromine at para vs. meta positions) altering steric and electronic effects.

- Assay conditions : Viability assays (MTT vs. resazurin) yielding divergent results due to redox interference.

- Resolution Strategy :

- Standardize assay protocols (e.g., uniform cell lines, incubation times).

- Validate SAR via X-ray crystallography to correlate activity with molecular conformation .

Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

- Methodology :

- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and aromatic C-Br (500–600 cm⁻¹) groups .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the pyran ring and assign coupling between bromophenyl and pyran protons .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 301.13 (C12H14BrO3⁺) with isotopic pattern matching bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.